molecular formula C16H13N3O3 B12923277 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide CAS No. 87752-81-6

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide

Cat. No.: B12923277
CAS No.: 87752-81-6
M. Wt: 295.29 g/mol
InChI Key: NRWYAWNPMSMMQF-UHFFFAOYSA-N
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Description

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide is a complex organic compound that features a pyridine ring, an imidazole ring, and a carboxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Chlorine, bromine.

    Nucleophiles: Ammonia, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both pyridine and imidazole rings, along with the carboxymethyl group, allows for diverse interactions with molecular targets and enables its use in various applications .

Properties

CAS No.

87752-81-6

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2-[4-(1-oxidopyridin-1-ium-3-yl)-5-phenyl-1H-imidazol-2-yl]acetic acid

InChI

InChI=1S/C16H13N3O3/c20-14(21)9-13-17-15(11-5-2-1-3-6-11)16(18-13)12-7-4-8-19(22)10-12/h1-8,10H,9H2,(H,17,18)(H,20,21)

InChI Key

NRWYAWNPMSMMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)CC(=O)O)C3=C[N+](=CC=C3)[O-]

Origin of Product

United States

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